3-(4-fluorophenyl)-2-methyl-7-(2-sulfanylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-2-methyl-7-(2-sulfanylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(2-sulfanylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions. One common method includes the use of microwave-assisted palladium-catalyzed reactions. This method involves the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation, resulting in high yields . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficiency and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-7-(2-sulfanylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with various biomolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
What sets 3-(4-fluorophenyl)-2-methyl-7-(2-sulfanylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one apart is its unique substitution pattern, which enhances its biological activity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C18H15FN4OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H15FN4OS/c1-11-16(12-2-4-13(19)5-3-12)17-20-10-14-15(23(17)21-11)6-7-22(8-9-25)18(14)24/h2-7,10,25H,8-9H2,1H3 |
InChI Key |
XHRXAFMJQHNJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CCS |
Origin of Product |
United States |
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